![molecular formula C8H21NO4Si B14675889 2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol CAS No. 39701-18-3](/img/structure/B14675889.png)
2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol is a versatile organosilane compound with the molecular formula C8H21NO4Si. It is commonly used as a silane coupling agent, which helps to improve the adhesion between organic polymers and inorganic materials. This compound is known for its ability to form strong bonds with both organic and inorganic substrates, making it valuable in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol typically involves the reaction of 3-aminopropyltrimethoxysilane with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-aminopropyltrimethoxysilane} + \text{ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient mixing to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often facilitated by acidic or basic catalysts.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds.
Substitution: Formation of substituted amines and other derivatives.
Aplicaciones Científicas De Investigación
2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a silane coupling agent to improve the adhesion of polymers to inorganic surfaces.
Biology: Employed in the functionalization of biomolecules and surfaces for various biological assays.
Medicine: Utilized in drug delivery systems and the development of biocompatible materials.
Industry: Applied in the production of adhesives, sealants, and coatings to enhance their performance.
Mecanismo De Acción
The mechanism of action of 2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol involves its ability to form covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. The amino group can interact with organic polymers, enhancing adhesion and compatibility .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Aminoethylamino)propyltrimethoxysilane
- N-(2-Aminoethyl)-3-(trimethoxysilyl)propylamine
- (3-Aminopropyl)trimethoxysilane
Uniqueness
2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol is unique due to its dual functionality, which allows it to interact with both organic and inorganic materials. This dual functionality makes it particularly valuable in applications requiring strong adhesion and compatibility between different types of materials .
Propiedades
Número CAS |
39701-18-3 |
|---|---|
Fórmula molecular |
C8H21NO4Si |
Peso molecular |
223.34 g/mol |
Nombre IUPAC |
2-(3-trimethoxysilylpropylamino)ethanol |
InChI |
InChI=1S/C8H21NO4Si/c1-11-14(12-2,13-3)8-4-5-9-6-7-10/h9-10H,4-8H2,1-3H3 |
Clave InChI |
NJHOHHVNGVUSJA-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCNCCO)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B14675827.png)
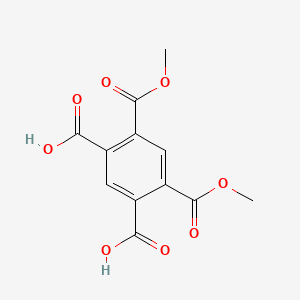

![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
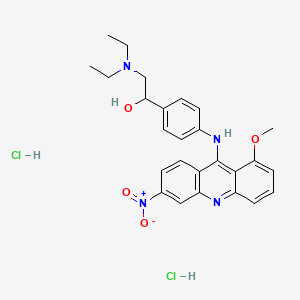
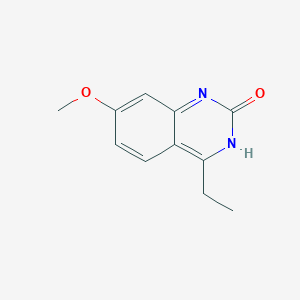
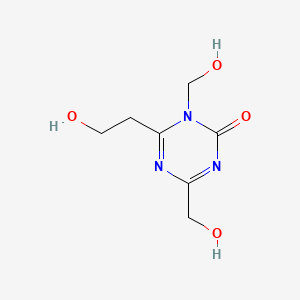

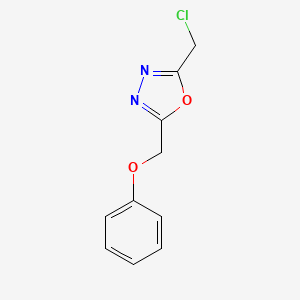
![(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine](/img/structure/B14675863.png)
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene](/img/structure/B14675871.png)
![4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline](/img/structure/B14675875.png)
